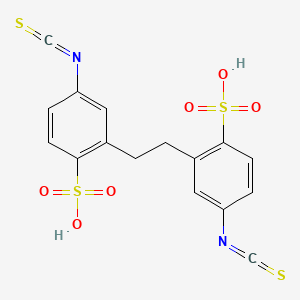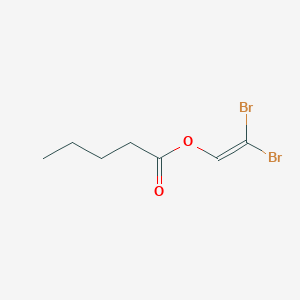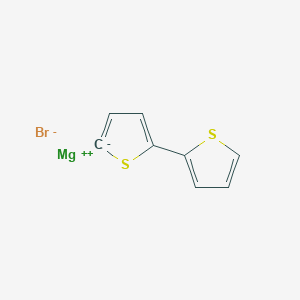
magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide, also known as magnesium,[2,2’-bithiophen]-5-ylbromo, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This compound is particularly notable for its thiophene rings, which are sulfur-containing heterocycles, making it valuable in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is synthesized through the reaction of 2-bromothiophene with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions, particularly with halides .
Common Reagents and Conditions
Aldehydes and Ketones: Reacts to form secondary and tertiary alcohols.
Carbon Dioxide: Reacts to form carboxylic acids.
Halides: Undergoes substitution to form various substituted thiophenes.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted thiophenes, depending on the electrophile used in the reaction .
Wissenschaftliche Forschungsanwendungen
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: Utilized in the synthesis of biologically active compounds for drug discovery and development.
Wirkmechanismus
The mechanism of action for magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The thiophene ring can also participate in π-π interactions, adding to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thienylmagnesium bromide: Another Grignard reagent with a single thiophene ring.
Phenylmagnesium bromide: A Grignard reagent with a phenyl group instead of a thiophene ring.
Uniqueness
Magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide is unique due to its bithiophene structure, which provides enhanced reactivity and stability compared to single-ring thiophene compounds. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
124394-47-4 |
|---|---|
Molekularformel |
C8H5BrMgS2 |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
magnesium;5-thiophen-2-yl-2H-thiophen-2-ide;bromide |
InChI |
InChI=1S/C8H5S2.BrH.Mg/c1-3-7(9-5-1)8-4-2-6-10-8;;/h1-5H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
YBJWBSSEAKHMOK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=[C-]S2.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


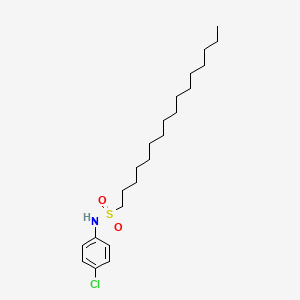
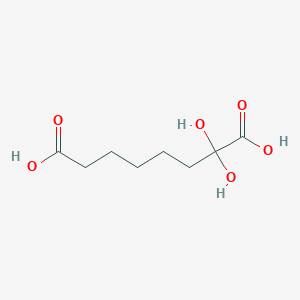
![6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14288808.png)
![7a-Hexylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B14288814.png)
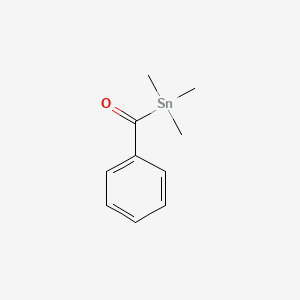
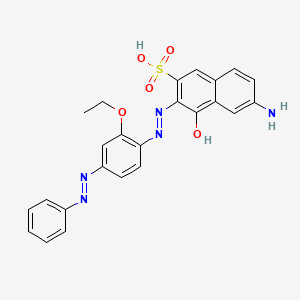

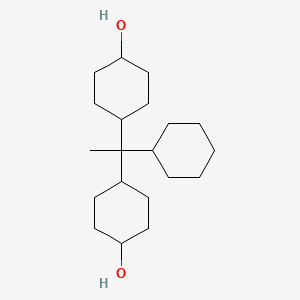


![Ethenamine, 2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14288843.png)

